StemRegenin 1 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

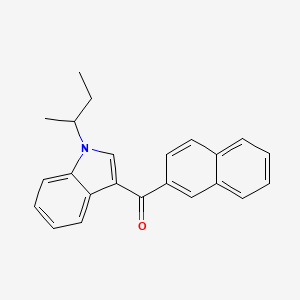

StemRegenin 1 (hydrochloride) is a small molecule compound known for its role as an antagonist of the aryl hydrocarbon receptor. This compound is particularly significant in the field of hematopoietic stem cell research, where it promotes the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

StemRegenin 1 (hydrochloride) is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature. it is known that the compound is prepared as a crystalline solid and is stable when stored at -20°C, protected from prolonged exposure to light .

Industrial Production Methods

The industrial production of StemRegenin 1 (hydrochloride) involves large-scale synthesis under controlled conditions to ensure high purity (≥98%) and consistent quality. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility .

Analyse Des Réactions Chimiques

Types of Reactions

StemRegenin 1 (hydrochloride) primarily undergoes reactions typical of organic compounds, including substitution and coupling reactions. The compound has low solubility in aqueous solutions but can achieve concentrations up to 1 μM when diluted from a DMSO stock solution .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of StemRegenin 1 (hydrochloride) include organic solvents like DMSO. The compound is typically handled under conditions that prevent exposure to light and repeated freeze-thaw cycles to maintain its stability .

Major Products Formed

The major products formed from the reactions involving StemRegenin 1 (hydrochloride) are typically derivatives that retain the core structure of the compound while introducing functional groups that enhance its biological activity .

Applications De Recherche Scientifique

StemRegenin 1 (hydrochloride) has a wide range of applications in scientific research:

Hematopoietic Stem Cell Research: It promotes the maintenance and expansion of human hematopoietic stem cells in culture

Differentiation Studies: It stimulates the differentiation of CD34+ hematopoietic progenitor cells into functional human dendritic cells and promotes hematopoietic differentiation of induced pluripotent stem cells

Cancer Research: It collaborates with other compounds like UM729 to prevent the differentiation of acute myeloid leukemia cells in culture

Mécanisme D'action

StemRegenin 1 (hydrochloride) exerts its effects by antagonizing the aryl hydrocarbon receptor. This interaction promotes the ex vivo expansion of hematopoietic stem cells and the generation of progenitor cells. The molecular pathways involved include the inhibition of differentiation signals, thereby maintaining the stem cell state .

Comparaison Avec Des Composés Similaires

StemRegenin 1 (hydrochloride) is unique in its ability to promote the expansion of hematopoietic stem cells without inducing differentiation. Similar compounds include:

UM729: Collaborates with StemRegenin 1 (hydrochloride) in preventing differentiation of acute myeloid leukemia cells

UM171: Another small molecule used for the ex vivo expansion of human hematopoietic stem cells

StemRegenin 1 (hydrochloride) stands out due to its specific antagonistic action on the aryl hydrocarbon receptor, making it a valuable tool in stem cell and cancer research.

Propriétés

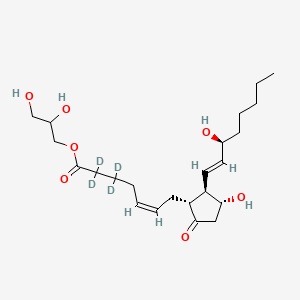

IUPAC Name |

4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5OS.ClH/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20;/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLDXOQSBJSGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,11R,14S)-14-(Hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766534.png)

![N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766543.png)

![(1R,3R,11S,14R)-14-(hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766548.png)

![(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766557.png)

![[7-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766580.png)

![5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B10766621.png)

![N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B10766642.png)